Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is an organic compound that features a benzo[d][1,3]dioxole ring, which is a common structural motif in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate typically involves the esterification of 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate.
Reduction: Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanol.
Substitution: Nitro or halogenated derivatives of the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole ring can participate in π-π interactions with aromatic residues in proteins, while the ester and hydroxyl groups can form hydrogen bonds, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanol: A reduced derivative with an alcohol group instead of an ester group.
Benzo[d][1,3]dioxole derivatives: Compounds with various substituents on the benzo[d][1,3]dioxole ring, exhibiting different chemical and biological properties.
Uniqueness
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is unique due to the presence of both a benzo[d][1,3]dioxole ring and a hydroxyl group, which can participate in diverse chemical reactions and interactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
VSGDKHSINZVQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
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